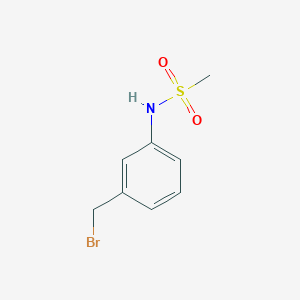
N-(3-(Bromomethyl)phenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(3-(Bromomethyl)phenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1391622-52-8 . It has a molecular weight of 264.14 . The compound is a white to off-white powder.
Molecular Structure Analysis
The molecular formula of “N-(3-(Bromomethyl)phenyl)methanesulfonamide” is C8H10BrNO2S . The InChI code for the compound is 1S/C8H10BrNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 .Physical And Chemical Properties Analysis
“N-(3-(Bromomethyl)phenyl)methanesulfonamide” is a white to off-white powder. It has a molecular weight of 264.14 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Chemoselective N-Acylation Reagents
N-(3-(Bromomethyl)phenyl)methanesulfonamide and similar compounds have been studied for their potential as chemoselective N-acylation reagents. Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for instance, shows that these compounds can serve as N-acylation reagents with good chemoselectivity, highlighting their potential utility in synthetic chemistry (Kondo et al., 2000).
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. For example, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized and characterized using techniques like IR, NMR, and Mass spectrometry (Durgadas et al., 2012).
Crystallographic and Computational Studies
Structural studies of derivatives of methanesulfonamide, such as nimesulidetriazole derivatives, have been conducted using X-ray powder diffraction and computational methods. These studies provide insights into the molecular structure and intermolecular interactions of these compounds (Dey et al., 2015).
Catalysis and Synthesis Applications
Research has shown the use of methanesulfonamide derivatives in catalysis and synthesis. For instance, a mild Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides has been reported, which is significant for avoiding potentially genotoxic reagents and byproducts (Rosen et al., 2011).
Corrosion Inhibition
Methanesulfonamide derivatives have been investigated for their properties as corrosion inhibitors. For example, studies on the adsorption and corrosion inhibition properties of certain methanesulfonamide derivatives on mild steel in acidic environments have provided insights into their potential industrial applications (Olasunkanmi et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(bromomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNPKAJBUZOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
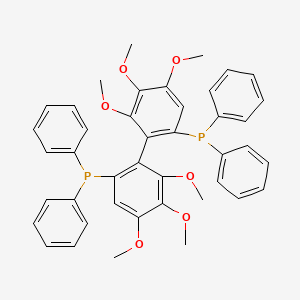



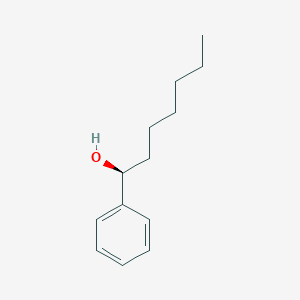
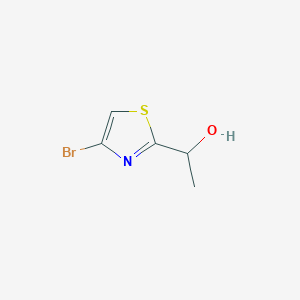
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

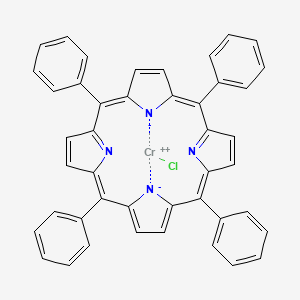
![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)

